2,4,6-Tris(methoxymethyl)phenol
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Overview
Description
2,4,6-Tris(methoxymethyl)phenol is an aromatic organic compound with the molecular formula C12H18O4 It is characterized by the presence of three methoxymethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(methoxymethyl)phenol typically involves the reaction of phenol with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of methoxymethyl intermediates, which then attach to the phenol ring at the 2, 4, and 6 positions.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process where phenol, formaldehyde, and methanol are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,4,6-Tris(methoxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(methoxymethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing biochemical pathways. The methoxymethyl groups can enhance the compound’s solubility and reactivity.
Comparison with Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Similar in structure but contains dimethylaminomethyl groups instead of methoxymethyl groups.
2,4,6-Tri-tert-butylphenol: Contains tert-butyl groups instead of methoxymethyl groups.
Uniqueness: 2,4,6-Tris(methoxymethyl)phenol is unique due to its specific substitution pattern and the presence of methoxymethyl groups, which confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
109185-69-5 |
---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2,4,6-tris(methoxymethyl)phenol |
InChI |
InChI=1S/C12H18O4/c1-14-6-9-4-10(7-15-2)12(13)11(5-9)8-16-3/h4-5,13H,6-8H2,1-3H3 |
InChI Key |
WYTRAUYVGSZGBF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C(=C1)COC)O)COC |
Origin of Product |
United States |
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